Cas no 1354008-75-5 ((S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide)

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide is a chiral amide derivative featuring a furan-2-ylmethyl and isopropyl substitution on the nitrogen atom. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for designing bioactive molecules with tailored stereochemistry. The furan ring enhances its potential as a building block for heterocyclic compounds, while the isopropyl group contributes to steric control in reactions. This compound is useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its structural versatility. High purity and well-defined chirality ensure reproducibility in research applications. Proper handling under inert conditions is recommended to preserve stability.
(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide structure
1354008-75-5 structure
Product Name:(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide
CAS No:1354008-75-5
MF:C11H18N2O2
MW:210.272822856903
CID:2165731
Update Time:2025-09-24

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-n-furan-2-ylmethyl-n-isopropyl-propionamide
    • (S)-2-Amino-N-(furan-2-ylmethyl)-N-isopropylpropanamide
    • AM96178
    • (S)-2-Amino-N-furan-2-ylmethyl-N-isopropylpropanamide
    • (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide
    • Inchi: 1S/C11H18N2O2/c1-8(2)13(11(14)9(3)12)7-10-5-4-6-15-10/h4-6,8-9H,7,12H2,1-3H3/t9-/m0/s1
    • InChI Key: BCKNVJVMYOHBBX-VIFPVBQESA-N
    • SMILES: O1C=CC=C1CN(C([C@H](C)N)=O)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Topological Polar Surface Area: 59.5

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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(S)-2-Amino-N-(furan-2-ylmethyl)-N-isopropylpropanamide
1354008-75-5 97%
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$1378 2023-02-02
Fluorochem
087271-500mg
S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide
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£694.00 2022-02-28

Additional information on (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide

Chemical Profile of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide (CAS No. 1354008-75-5)

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide, identified by the CAS number 1354008-75-5, is a chiral amide derivative with significant potential in pharmaceutical and biochemical research. This compound belongs to the class of furan-based amino acids, which have garnered considerable attention due to their diverse biological activities and structural versatility.

The molecular structure of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide features a furan ring substituted with an amino group at the 2-position, a methyl group attached to the nitrogen, and an isopropyl group at the carbonyl position. This specific arrangement contributes to its unique physicochemical properties, making it a valuable scaffold for drug discovery and molecular design.

In recent years, there has been growing interest in furan derivatives as pharmacophores due to their ability to interact with biological targets in novel ways. The chiral center at the carbon adjacent to the furan ring in (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide allows for the exploration of enantiomeric effects, which can significantly influence biological activity and pharmacokinetic profiles. This has led to extensive research into its potential applications in medicinal chemistry.

One of the most compelling aspects of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide is its role as a building block in the synthesis of more complex molecules. Its structural features make it a versatile intermediate for constructing peptidomimetics and other bioactive compounds. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways and inflammatory responses.

Recent studies have highlighted the therapeutic potential of furan-based amides in addressing various diseases. A notable example is their application in anti-inflammatory therapies, where compounds derived from (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide have shown promising results in preclinical models. These findings are supported by computational studies that predict favorable binding interactions between this compound and target proteins.

The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide presents unique challenges due to its chiral nature and sensitive functional groups. Advanced synthetic methodologies, such as asymmetric hydrogenation and enantioselective catalysis, have been employed to achieve high enantiomeric purity. These techniques are crucial for ensuring that the final product exhibits the desired biological activity without unwanted side effects.

In addition to its pharmaceutical applications, (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide has found utility in biochemical research as a probe molecule for understanding enzyme mechanisms. Its ability to modulate the activity of specific enzymes has provided valuable insights into cellular signaling pathways and metabolic regulation. This has opened up new avenues for developing targeted therapies based on a deeper understanding of biological processes.

The future prospects of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide are vast, with ongoing research exploring its potential in various therapeutic areas. Innovations in synthetic chemistry and biotechnology continue to enhance our ability to harness its full potential. As more data becomes available on its biological activities and pharmacological properties, this compound is poised to play a significant role in next-generation drug development.

The importance of chiral compounds like (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide cannot be overstated, as they often exhibit distinct biological effects compared to their racemic counterparts. This underscores the need for rigorous characterization and optimization during drug discovery processes. By leveraging advanced analytical techniques such as NMR spectroscopy and X-ray crystallography, researchers can gain detailed insights into the structure-function relationships of these molecules.

In conclusion, (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide (CAS No. 1354008-75-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing innovative therapeutics. As scientific understanding continues to evolve, this compound is likely to remain at the forefront of medicinal chemistry investigations.

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